![molecular formula C16H17N3O2 B11690010 2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)

2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

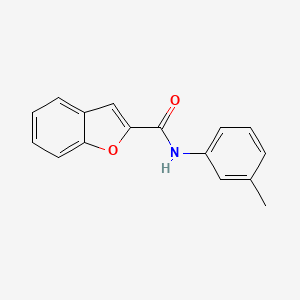

2-(2,6-Dimetilfenoxi)-N’-[(E)-piridin-4-ilmetiliden]acetohidrazida es un compuesto químico conocido por su estructura única y posibles aplicaciones en diversos campos científicos. Este compuesto presenta un grupo fenoxi sustituido con dos grupos metilo en las posiciones 2 y 6, una unidad de acetohidrazida y un grupo piridinilmetilideno. Su fórmula molecular es C16H17N3O2.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(2,6-dimetilfenoxi)-N’-[(E)-piridin-4-ilmetiliden]acetohidrazida normalmente implica los siguientes pasos:

Preparación de ácido 2,6-dimetilfenoxiacético: Esto se puede lograr reaccionando 2,6-dimetilfenol con ácido cloroacético en presencia de una base como el hidróxido de sodio.

Formación de 2,6-dimetilfenoxiacetohidrazida: El ácido 2,6-dimetilfenoxiacético se hace reaccionar entonces con hidrato de hidrazina para formar la hidrazida correspondiente.

Condensación con piridina-4-carbaldehído: Finalmente, la 2,6-dimetilfenoxiacetohidrazida se condensa con piridina-4-carbaldehído en condiciones de reflujo para producir 2-(2,6-dimetilfenoxi)-N’-[(E)-piridin-4-ilmetiliden]acetohidrazida.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(2,6-Dimetilfenoxi)-N’-[(E)-piridin-4-ilmetiliden]acetohidrazida puede sufrir diversas reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Los grupos fenoxi y piridinilo pueden participar en reacciones de sustitución, particularmente la sustitución electrofílica aromática.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Electrófilos como los halógenos o los grupos nitro en presencia de un catalizador como el cloruro de hierro(III).

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados halogenados o nitrados.

Aplicaciones en investigación científica

2-(2,6-Dimetilfenoxi)-N’-[(E)-piridin-4-ilmetiliden]acetohidrazida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de fármacos.

Industria: Utilizado en la síntesis de productos químicos y materiales especiales.

Aplicaciones Científicas De Investigación

2-(2,6-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

El mecanismo de acción de 2-(2,6-dimetilfenoxi)-N’-[(E)-piridin-4-ilmetiliden]acetohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación y el contexto biológico específicos.

Comparación Con Compuestos Similares

Compuestos similares

2-(2,6-Dimetilfenoxi)acetohidrazida: Carece del grupo piridinilmetilideno.

2-(2,4-Dimetilfenoxi)acetohidrazida: El patrón de sustitución en el grupo fenoxi es diferente.

N’-[(E)-Piridin-4-ilmetiliden]acetohidrazida: Carece del grupo dimetilfenoxi.

Singularidad

2-(2,6-Dimetilfenoxi)-N’-[(E)-piridin-4-ilmetiliden]acetohidrazida es único debido a su combinación de un grupo dimetilfenoxi y un grupo piridinilmetilideno. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación.

Propiedades

Fórmula molecular |

C16H17N3O2 |

|---|---|

Peso molecular |

283.32 g/mol |

Nombre IUPAC |

2-(2,6-dimethylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |

InChI |

InChI=1S/C16H17N3O2/c1-12-4-3-5-13(2)16(12)21-11-15(20)19-18-10-14-6-8-17-9-7-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+ |

Clave InChI |

ZNIWMCGBIUREHB-VCHYOVAHSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=NC=C2 |

SMILES canónico |

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=NC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B11689937.png)

![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)

![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)

![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)

![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)

![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)